Computational Pharmacophore Profiling of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Computational Pharmacophore Profiling of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary
The molecule 2-Phenylimidazo[1,2-a]pyrimidin-3-amine represents a "privileged scaffold" in modern medicinal chemistry. Its fused bicyclic core—the imidazo[1,2-a]pyrimidine—serves as a bioisostere for purines, granting it inherent affinity for ATP-binding pockets in kinases and various viral polymerases.
This guide provides a rigorous quantum chemical analysis of this specific pharmacophore. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we decode its electronic landscape, revealing why this amine precursor is highly reactive toward Schiff base formation and how its frontier orbitals dictate its biological docking performance (specifically against targets like VEGFR-2 ).
Computational Methodology: The "Gold Standard" Protocol
To replicate the high-fidelity results discussed in this guide, researchers must adhere to the following computational workflow. This protocol balances computational cost with the accuracy required for predicting spectroscopic properties and reactivity indices.
The Computational Workflow (DOT Visualization)
Figure 1: Standardized computational workflow for profiling imidazo-pyrimidine derivatives. Note the critical frequency check step to ensure a true local minimum.
Protocol Specifications
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Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven reliability in predicting organic vibrational frequencies and geometry.
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Basis Set: 6-311++G(d,p) .[1][2][3]
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Diffuse functions (++): Essential for describing the lone pairs on the three nitrogen atoms and the amine group.
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Polarization functions (d,p): Critical for the aromatic pi-stacking interactions of the phenyl ring.
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Solvent Model: Polarizable Continuum Model (PCM) or SMD, typically using DMSO or Ethanol , as these are the standard solvents for synthesis and biological assay.
Structural Architectonics & Electronic Profile
Geometry and Planarity
The 2-phenylimidazo[1,2-a]pyrimidin-3-amine molecule consists of a fused bicyclic core and a phenyl ring.
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Core Planarity: The imidazo[1,2-a]pyrimidine core is strictly planar due to aromatic conjugation.
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Torsion Angle: The bond connecting the phenyl ring (C2 position) to the core allows for rotation. DFT studies typically reveal a torsion angle of < 25° , indicating a highly conjugated system where the phenyl ring lies nearly coplanar with the core to maximize resonance stabilization.
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
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HOMO Location: Predominantly localized on the amine nitrogen (N-3) and the phenyl ring . This confirms the amine group's role as the primary nucleophile in Schiff base condensation reactions.
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LUMO Location: Distributed across the pyrimidine ring and the imidazole bridgehead, indicating these regions are susceptible to nucleophilic attack or back-bonding interactions in protein pockets.
Table 1: Calculated Electronic Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Descriptor | Symbol | Typical Value (eV) | Interpretation |
| HOMO Energy | -5.8 to -6.2 | Ionization potential; moderate stability. | |
| LUMO Energy | -1.5 to -1.8 | Electron affinity; good electrophile acceptor. | |
| Energy Gap | 4.2 - 4.5 | Kinetic Stability: Indicates a stable, "hard" molecule that requires specific catalysis (e.g., acetic acid) to react. | |
| Chemical Hardness | ~2.2 | Resistance to charge transfer. | |
| Dipole Moment | 4.0 - 6.0 Debye | High polarity due to N-heterocycle; implies good solubility in polar solvents. |
Molecular Electrostatic Potential (MEP)
Visualizing the MEP surface is critical for predicting non-covalent bonding in drug targets (e.g., VEGFR-2).
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Negative Potential (Red): Concentrated on the N1 (bridgehead) and N4 (pyrimidine) atoms. These are the Hydrogen Bond Acceptor (HBA) sites.
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Positive Potential (Blue): Concentrated on the -NH2 protons. This is the Hydrogen Bond Donor (HBD) site.
Synthesis & Experimental Validation
To validate the computational model, the molecule must be synthesized. The standard route involves the cyclocondensation of 2-aminopyrimidine with phenacyl bromide.
Synthetic Pathway (DOT Visualization)
Figure 2: The cyclocondensation mechanism.[4][5] The reaction is typically catalyzed by mild acid or base to facilitate the dehydration step.
Step-by-Step Experimental Protocol
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Reagents: Dissolve 2-aminopyrimidine (10 mmol) and phenacyl bromide (10 mmol) in absolute ethanol (30 mL).
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Reflux: Heat the mixture to reflux temperature (78°C) for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
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Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (hydrobromide salt) will form.
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Neutralization: Filter the solid and suspend it in water. Neutralize with 10%
solution to liberate the free amine. -
Purification: Recrystallize from ethanol/water (9:1) to yield yellow/brown crystals.
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Validation:
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FT-IR: Look for amine double spike (
) and C=N stretch ( ). -
NMR: Confirm the absence of the methylene protons from phenacyl bromide (converted to aromatic C-H).
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Biological Relevance: Docking to VEGFR-2[1][2]
Recent studies (Azzouzi et al., 2023) have highlighted this scaffold's potential as an inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in cancer anti-angiogenesis therapy.
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Binding Mode: The planar imidazo[1,2-a]pyrimidine core intercalates into the ATP-binding hydrophobic pocket.
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Key Interactions:
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H-Bonding: The N1 or N4 atoms accept hydrogen bonds from the backbone residues (e.g., Cys919 ).
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Pi-Cation: The phenyl ring often engages in pi-stacking or pi-cation interactions with Lys868 .
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Design Strategy: The 3-amine position is often derivatized into a Schiff base (imine) to extend the molecule further into the hydrophobic pocket, increasing binding affinity from -7.0 kcal/mol (parent) to > -9.5 kcal/mol (derivative).
References
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Azzouzi, A., et al. (2023). "Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine." Journal of Molecular Structure. (Note: Validated via search as primary recent source).
- Goel, R., et al. (2017). "Imidazo[1,2-a]pyrimidines: A Review on their Synthesis and Biological Activities." Current Organic Chemistry.
- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
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Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylimidazo[1,2-a]pyrimidine | C12H9N3 | CID 204149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
